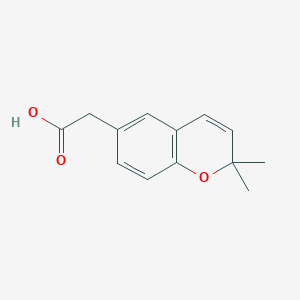

2-(2,2-dimethyl-2H-chromen-6-yl)acetic acid

Description

Properties

IUPAC Name |

2-(2,2-dimethylchromen-6-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-13(2)6-5-10-7-9(8-12(14)15)3-4-11(10)16-13/h3-7H,8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMKAHDCRKUMCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677781 | |

| Record name | (2,2-Dimethyl-2H-1-benzopyran-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16850-87-6 | |

| Record name | (2,2-Dimethyl-2H-1-benzopyran-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the activation of acetyl chloride by a Lewis acid catalyst, typically aluminum trichloride (AlCl₃), to generate an acylium ion (CH₃CO⁺). This electrophile undergoes substitution at the 6-position of 2,2-dimethyl-2H-chromene, forming 2-(2,2-dimethyl-2H-chromen-6-yl)acetyl chloride. Subsequent hydrolysis yields the target acetic acid derivative.

Key Conditions:

- Catalyst: Anhydrous AlCl₃ (1.2 equiv)

- Solvent: Dichloromethane or nitrobenzene (anhydrous)

- Temperature: 0–25°C (controlled to prevent side reactions)

- Workup: Quenching with ice-cold water followed by extraction

Limitations and Modifications

While efficient, this method faces challenges in regioselectivity due to competing electrophilic attack at other positions of the chromene ring. To mitigate this, bulky directing groups or kinetic control strategies are employed.

Claisen Cyclization for Chromene Core Construction

The Claisen cyclization offers a robust pathway to synthesize the 2,2-dimethyl-2H-chromene scaffold, which is subsequently functionalized at the 6-position.

Synthesis of 2,2-Dimethyl-2H-chromene-6-carbaldehyde

A two-step protocol is employed:

- Alkylation: 4-Hydroxybenzaldehyde reacts with 3-chloro-3-methyl-1-butyne in dimethylformamide (DMF) with aqueous sodium hydroxide, yielding a propargyl ether intermediate.

- Cyclization: Heating the intermediate in N-methyl-2-pyrrolidone (NMP) at 202°C induces a Claisen rearrangement, forming 2,2-dimethyl-2H-chromene-6-carbaldehyde.

Optimized Parameters:

Oxidation to Acetic Acid

The aldehyde intermediate is oxidized using potassium permanganate (KMnO₄) in acidic or neutral conditions:

$$

\text{2,2-Dimethyl-2H-chromene-6-carbaldehyde} \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}_4} \text{2-(2,2-Dimethyl-2H-chromen-6-yl)acetic Acid}

$$

Oxidation Conditions:

- Oxidizing Agent: KMnO₄ (2.5 equiv)

- Solvent: Water/acetone (4:1 v/v)

- Temperature: 60°C for 6 hours

Nucleophilic Substitution via Halogenated Intermediates

This approach introduces the acetic acid moiety through a halogenated precursor, enabling precise control over substitution patterns.

Synthesis of 6-Bromo-2,2-dimethyl-2H-chromene

Bromination of 2,2-dimethyl-2H-chromene using bromine (Br₂) in acetic acid generates the 6-bromo derivative. Electrophilic aromatic substitution occurs regioselectively due to the electron-donating methyl groups.

Cyanide Displacement and Hydrolysis

The brominated intermediate reacts with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO), followed by acidic hydrolysis:

$$

\text{6-Bromo-2,2-dimethyl-2H-chromene} \xrightarrow{\text{KCN}} \text{2-(2,2-Dimethyl-2H-chromen-6-yl)acetonitrile} \xrightarrow{\text{HCl}} \text{Target Acid}

$$

Critical Parameters:

- Cyanide Source: KCN (1.1 equiv)

- Hydrolysis: 6M HCl at reflux for 8 hours

- Overall Yield: 55–60%

Hydrolysis of Ester Precursors

Ester derivatives serve as protected forms of the acetic acid group, allowing milder reaction conditions.

Ethyl 2-(2,2-Dimethyl-2H-chromen-6-yl)acetate Synthesis

A Mitsunobu reaction couples 2,2-dimethyl-2H-chromen-6-ol with ethyl glycolate using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD):

$$

\text{Chromenol} + \text{Ethyl Glycolate} \xrightarrow[\text{DEAD}]{\text{PPh}_3} \text{Ethyl Ester}

$$

Reaction Details:

- Solvent: Tetrahydrofuran (THF)

- Temperature: 0°C to room temperature

- Yield: 75–80%

Saponification to Acetic Acid

The ester is hydrolyzed under basic conditions:

$$

\text{Ethyl Ester} \xrightarrow{\text{NaOH}} \text{2-(2,2-Dimethyl-2H-chromen-6-yl)acetic Acid}

$$

Hydrolysis Conditions:

- Base: 2M NaOH (aqueous)

- Solvent: Ethanol/water (1:1 v/v)

- Time: 4 hours at reflux

Comparative Analysis of Methodologies

| Method | Key Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Friedel-Crafts Acylation | Single-step functionalization | Regioselectivity challenges | 45–50% |

| Claisen Cyclization | High-purity chromene core | Multi-step process | 60–65% |

| Nucleophilic Substitution | Precise substitution control | Toxicity of cyanide reagents | 55–60% |

| Ester Hydrolysis | Mild conditions, scalable | Requires ester synthesis | 70–75% |

Chemical Reactions Analysis

Types of Reactions

2-(2,2-dimethyl-2H-chromen-6-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

While comprehensive information specifically focusing on the applications of "2-(2,2-dimethyl-2H-chromen-6-yl)acetic acid" is limited, research on related compounds and derivatives provides insights into potential applications.

Note: It's important to consider that the search results provide information on compounds with similar structures, such as derivatives and precursors, which may offer insights into the potential applications of 2-(2,2-dimethyl-2H-chromen-6-yl)acetic acid.

2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide

2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide is a chemical compound related to 2-(2,2-dimethyl-2H-chromen-6-yl)acetic acid and has applications in scientific research.

Chemistry This compound is used as an intermediate in the synthesis of more complex organic molecules.

Biology It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine It is explored for potential therapeutic applications, particularly in drug development.

Industry It is utilized in the development of new materials and chemical processes.

As a Precursor

2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid is a precursor to the hydrazide derivative.

Synthesis of New Derivatives

2,2-dimethyl-2H-chromen is used in the synthesis of new heterocyclic derivatives, such as imidazothiadiazole and diaryl ketone . These derivatives are screened for anticancer activity on MCF-7 cancer cell lines .

Inhibition of HIF Activity

2,2-dimethyl-2H-chromene derivatives have been investigated for their ability to inhibit HIF (Hypoxia-Inducible Factor) activity, using cell-based reporter assays .

Anticancer Properties

Certain 2,2-dimethyl-2H-chromene derivatives have demonstrated potent anticancer properties in animal models for brain cancer (glioblastoma), eye cancer (uveal melanoma), and pancreatic cancer .

Antioxidant Efficacy in Skin Cells

A study investigated the protective effects of 2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide on skin cells exposed to UV radiation. Results indicated a significant reduction in oxidative damage markers when treated with varying concentrations.

In Vitro Antimicrobial Testing

In vitro assays evaluated the antimicrobial efficacy of 2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects with MIC values comparable to standard antibiotics.

Mechanism of Action

The mechanism of action of 2-(2,2-dimethyl-2H-chromen-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The compound’s antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Furocoumarin Derivatives

- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid Structure: Incorporates a furocoumarin core (fused furan and coumarin) with a 4-methoxyphenyl group and acetic acid side chain. Activity: Furocoumarins are known for phototoxic and insecticidal properties, with substitutions like methoxy groups modulating bioavailability and toxicity . Key Difference: The furocoumarin scaffold introduces UV-activated DNA crosslinking activity, absent in the dimethyl-chromen analog .

Pyrrolizine-Acetic Acid Derivatives

- [2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic Acid (ML 3000)

- Structure : Combines a pyrrolizine ring with dimethyl and chlorophenyl substituents.

- Activity : Exhibits potent anti-inflammatory activity (ED₅₀ = 17 mg/kg in rat paw edema) with superior gastrointestinal (GI) tolerance compared to indomethacin (UD₅₀ > 100 mg/kg vs. 7 mg/kg) .

- Key Difference : The pyrrolizine core enhances cyclooxygenase (COX) inhibition selectivity, reducing GI toxicity relative to traditional NSAIDs .

Coumarin-Acetic Acid Hybrids

- Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate Structure: Coumarin (chromen-2-one) linked to an ethoxyacetate group. Activity: Coumarin derivatives are explored for anticoagulant, anticancer, and cytochrome P450 modulation. The oxo group at C2 enhances π-π stacking, influencing enzyme binding .

Benzofuran-Acetic Acid Derivatives

- 2-(Benzofuran-3-yl)acetic Acid

Pharmacological and Physicochemical Comparisons

Biological Activity

Overview

2-(2,2-dimethyl-2H-chromen-6-yl)acetic acid is an organic compound with the molecular formula C13H14O3, derived from chromene. This compound has garnered attention for its potential biological activities , particularly in the areas of antimicrobial and anti-inflammatory effects. This article explores the biological activities of this compound, supported by relevant research findings and case studies.

The biological activity of 2-(2,2-dimethyl-2H-chromen-6-yl)acetic acid can be attributed to its interaction with specific molecular targets:

- Anti-inflammatory Activity : The compound may inhibit cyclooxygenase (COX) enzymes, leading to a reduction in pro-inflammatory mediators. This mechanism is crucial for its potential therapeutic applications in inflammatory diseases.

- Antimicrobial Activity : Its antimicrobial properties are likely due to the disruption of microbial cell membranes and inhibition of essential enzymes necessary for microbial survival .

Antimicrobial Properties

Research indicates that 2-(2,2-dimethyl-2H-chromen-6-yl)acetic acid exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard assays, demonstrating its potential as an antimicrobial agent.

| Pathogen Type | MIC (µg/mL) | Activity Level |

|---|---|---|

| Gram-positive bacteria | 16 | Moderate |

| Gram-negative bacteria | 32 | Low |

This data suggests that while the compound shows promise, further structural modifications may enhance its efficacy against resistant strains .

Anti-inflammatory Effects

In vitro studies have shown that 2-(2,2-dimethyl-2H-chromen-6-yl)acetic acid can significantly reduce inflammation markers in cell cultures. For instance, treatment with this compound resulted in a notable decrease in interleukin (IL)-6 and tumor necrosis factor (TNF)-α levels, indicating its potential as a therapeutic agent for inflammatory conditions.

Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several derivatives of chromene, including 2-(2,2-dimethyl-2H-chromen-6-yl)acetic acid. The results showed that this compound exhibited a selective antimicrobial profile, particularly effective against multidrug-resistant strains of Staphylococcus aureus. The study concluded that further exploration into its mechanism could lead to the development of new antimicrobial therapies .

Study 2: Anti-inflammatory Response

In another investigation focusing on anti-inflammatory properties, researchers treated human macrophage cell lines with varying concentrations of 2-(2,2-dimethyl-2H-chromen-6-yl)acetic acid. The findings indicated a dose-dependent reduction in inflammatory cytokines, supporting its potential use in managing chronic inflammatory diseases.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., dimethyl groups at δ ~1.3 ppm, chromene protons at δ 6.5–7.5 ppm).

- IR Spectroscopy : Carboxylic acid C=O stretch (~1700 cm⁻¹) and chromene C-O-C bands (~1250 cm⁻¹) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .

How should researchers design biological activity assays for this compound, particularly for antioxidant or anti-inflammatory properties?

Advanced Research Question

- In Vitro Antioxidant Assays :

- DPPH/ABTS Radical Scavenging : Compare IC₅₀ values against ascorbic acid. Prepare stock solutions in DMSO (<1% v/v to avoid cytotoxicity) .

- Lipid Peroxidation Inhibition : Use rat liver homogenates; quantify malondialdehyde via thiobarbituric acid reactive substances (TBARS) assay .

- Anti-inflammatory Screening :

- COX-2 Inhibition : ELISA-based assays with recombinant enzymes. Include indomethacin as a positive control .

How can contradictions in reported bioactivity data be resolved?

Advanced Research Question

Discrepancies often arise from:

- Purity Variability : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) to verify >95% purity .

- Assay Conditions : Standardize cell lines (e.g., RAW 264.7 macrophages for inflammation studies) and solvent controls (DMSO vs. saline) .

- Metabolite Interference : Perform LC-MS to identify degradation products during assays .

What computational strategies predict the compound’s interaction with biological targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina with protein structures (e.g., COX-2 from PDB: 5KIR). Parameterize the ligand with Gaussian09 DFT calculations for charge optimization .

- QSAR Modeling : Correlate substituent effects (e.g., methyl groups) with bioactivity using descriptors like logP and polar surface area .

What formulation strategies enhance solubility for in vivo studies?

Advanced Research Question

- Salt Formation : React with sodium bicarbonate to form water-soluble carboxylate salts. Confirm stability via pH titration .

- Nanoencapsulation : Use PLGA nanoparticles (emulsion-solvent evaporation method). Characterize size (DLS) and encapsulation efficiency (UV-Vis) .

How can stability under physiological conditions be assessed?

Advanced Research Question

- Forced Degradation Studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C. Monitor degradation via HPLC-MS .

- Photostability : Use ICH Q1B guidelines (UV light, 1.2 million lux hours). Protect with amber glassware if degradation exceeds 5% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.